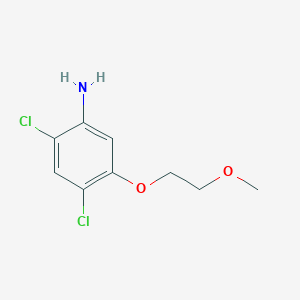

2,4-Dichloro-5-(2-methoxyethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,4-Dichloro-5-(2-methoxyethoxy)aniline” is a chemical compound with the empirical formula C9H11Cl2NO2 . It is a solid substance and is used for research purposes .

Molecular Structure Analysis

The SMILES string of the compound isNC1=C(Cl)C=C(Cl)C(OCCOC)=C1 . This indicates that the compound has an aniline group (NH2) attached to a benzene ring, which also has two chlorine atoms and a methoxyethoxy group attached to it . Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 236.10 . It is a solid substance . More specific physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Inhibition of Src Kinase Activity :

- Boschelli et al. (2001) discovered that analogues of 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile, which contain a 2,4-dichloro-5-methoxy-substituted aniline, were potent inhibitors of Src kinase activity. These compounds were also effective in inhibiting Src-mediated cell proliferation in cancer research (Boschelli et al., 2001).

Fluorescence Quenching in Boronic Acid Derivatives :

- Studies by Geethanjali et al. (2015) demonstrated that the fluorescence quenching of certain boronic acid derivatives was affected by the presence of aniline. This research contributes to understanding the interactions and mechanisms in fluorescence-based applications (Geethanjali et al., 2015).

Polymer Synthesis and Electrochromic Materials :

- In 2017, Li et al. synthesized novel electrochromic materials using aniline derivatives, demonstrating their potential in creating polymers with specific optical properties, particularly in the near-infrared region (Li et al., 2017).

Electrochemical Studies and Anticorrosive Behavior :

- Dagdag et al. (2019) investigated aromatic epoxy monomers, including aniline derivatives, for their effectiveness as corrosion inhibitors in carbon steel. This research highlights the potential application of these compounds in materials science and engineering (Dagdag et al., 2019).

Water Decontamination and Oxidation Reactions :

- A study by Ahmed et al. (2012) explored the reactivity of aniline-based pharmaceuticals with sulfate radical anion in water decontamination processes, providing insights into advanced oxidation processes for environmental applications (Ahmed et al., 2012).

Synthesis and Characterization of Novel Compounds :

- Research by Ramasamy et al. (2010) describes an efficient method for synthesizing various substituted 4-methoxy-1H-quinolin-2-ones, showcasing the versatility of aniline derivatives in synthetic organic chemistry (Ramasamy et al., 2010).

Wirkmechanismus

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The future directions of “2,4-Dichloro-5-(2-methoxyethoxy)aniline” would depend on the outcomes of the research it is used in. As it is a unique chemical provided to early discovery researchers , it could potentially be used in the development of new materials, pharmaceuticals, or chemical processes.

Eigenschaften

IUPAC Name |

2,4-dichloro-5-(2-methoxyethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO2/c1-13-2-3-14-9-5-8(12)6(10)4-7(9)11/h4-5H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYJEYSKRYZVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrobromide](/img/no-structure.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2840998.png)

![8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2841000.png)

![dimethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2841003.png)

![5-Benzyl-2-(5-fluoropyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2841005.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841010.png)

![(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2841013.png)

![N-[1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2841014.png)